2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound with the molecular formula C22H26N2O3. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-20-10-6-5-9-18(20)21(25)23-17-12-11-16-8-7-13-24(19(16)14-17)22(26)15(2)3/h5-6,9-12,14-15H,4,7-8,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXRKVRPKBZPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the isobutyryl group: This step involves the acylation of the tetrahydroquinoline core using isobutyryl chloride in the presence of a base such as pyridine.
Attachment of the ethoxybenzamide moiety: The final step involves the coupling of the ethoxybenzamide group to the tetrahydroquinoline core through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A parent compound with similar structural features.
N-isobutyryl-1,2,3,4-tetrahydroquinoline: A closely related compound with similar biological activities.
Ethoxybenzamide derivatives:
Uniqueness
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-ethoxy-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound with the molecular formula C22H26N2O3. It belongs to the tetrahydroquinoline family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity, and potentially influencing various signaling pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties that could be beneficial in treating infections.
- Anticancer Activity : The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Clinical Implications
While the preclinical data are promising, further clinical studies are required to validate the efficacy and safety of this compound in humans. Its potential applications in treating infections and cancer highlight the need for comprehensive clinical trials.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
- Introduction of Isobutyryl Group : Involves acylation using isobutyryl chloride in the presence of a base such as pyridine.
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Tetrahydroquinoline | Pictet-Spengler Reaction | Aromatic aldehyde, Amine |
| Acylation | N-Acylation | Isobutyryl chloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
